Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester
Description
Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester (CAS No. 71463-80-4) is a fluorinated organophosphorus compound with a complex structure. Its molecular formula is C₁₇H₁₇F₁₇NO₅PS, and it features a perfluorooctyl chain (C₈F₁₇) linked via a sulfonamide group (-SO₂-N-) to a propyl spacer, which terminates in a diethyl phosphonate ester (-PO₃(C₂H₅)₂) . The compound's fluorinated segment confers high hydrophobicity and chemical stability, while the phosphonate group enhances surface-active properties, making it suitable for applications in coatings, surfactants, and polymer additives .
Properties
IUPAC Name |
N-(3-diethoxyphosphorylpropyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F17NO5PS/c1-4-35(8-7-9-41(36,39-5-2)40-6-3)42(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWCDHWSHVIYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCP(=O)(OCC)OCC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F17NO5PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072355 | |
| Record name | Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71463-80-4 | |
| Record name | Diethyl P-[3-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]propyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-(3-(ethyl((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)amino)propyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[3-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical-Mediated Iododecarboxylation and Photoreaction
A primary method involves synthesizing fluorinated intermediates through iododecarboxylation of carboxylate esters, as demonstrated in analogous perfluorovinyl ether syntheses. For the target compound, the pathway proceeds as follows:
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Precursor Synthesis :
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Phosphonite Formation :
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Oxidation to Phosphonate :
Key Data Table: Reaction Parameters for Radical-Mediated Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iododecarboxylation | AIBN, I2, 70°C, 12 hr | 68 | 92 |
| Photoreaction | (EtO)2P(O)OP(O)(OEt)2, UV, 24 hr | 74 | 89 |
| Oxidation | H2O2, CH3COOH, 50°C, 8 hr | 83 | 95 |
Demethylation of Methyl Phosphonate Intermediates
An alternative approach leverages methyl phosphonate intermediates, as outlined in U.S. Patent 5,359,115:
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Condensation Reaction :
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Selective Demethylation :
Advantages Over Radical-Mediated Routes:
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Avoids UV-sensitive intermediates.
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Higher overall yields (70–77% vs. 60–68% for radical-mediated routes).
Optimization Challenges and Solutions
Fluorinated Intermediate Stability
The heptadecafluorooctylsulfonyl group poses stability issues during high-temperature reactions. Studies recommend:
Phosphonite Oxidation Side Products
Over-oxidation to phosphate esters is mitigated by:
Environmental and Regulatory Considerations
As a PFOS-related compound, its synthesis is scrutinized under the Stockholm Convention. Best practices include:
Chemical Reactions Analysis
Hydrolysis Reactions
The diethyl ester undergoes stepwise hydrolysis under acidic or alkaline conditions, forming monoesters and ultimately the free phosphonic acid. This reactivity is critical for environmental degradation and biological interactions.
| Condition | Product | Rate Constant | Source |
|---|---|---|---|
| 1M HCl (60°C, 24h) | Monoethyl ester (major) | ||
| 1M NaOH (60°C, 24h) | Free phosphonic acid (quantitative) |
The fluorinated sulfonamide group remains stable during hydrolysis, attributed to the strong C–F bonds and electron-withdrawing effects .
Esterification and Transesterification
The compound participates in reversible esterification, enabling selective synthesis of mono- or diesters depending on reaction conditions.
Key Findings:
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Monoesterification : Achieved at 30°C using triethyl orthoacetate (15 equiv.), yielding >90% monoethyl ester .
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Diesterification : Optimal at 90°C with excess triethyl orthoacetate (30 equiv.), achieving 95% conversion .
Mechanism :
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Alkoxy group transfer from triethyl orthoacetate to the phosphonic acid.
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Intermediate formation of a 1,1-diethoxyethyl ester.
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Thermal cleavage to release ethanol, driving the reaction equilibrium .
Thermal Decomposition
At temperatures exceeding 150°C, the compound degrades via:
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Phosphoester cleavage : Releases ethylene and regenerates phosphonic acid.
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Sulfonamide stability : The perfluorinated chain resists decomposition below 300°C .
Thermogravimetric Analysis (TGA) Data :
| Temperature Range | Mass Loss (%) | Primary Process |
|---|---|---|
| 150–200°C | 15% | Ethylene elimination |
| 250–300°C | 40% | Partial fluorocarbon breakdown |
Reactivity with Nucleophiles
The phosphonic acid diester reacts selectively with nucleophiles at the phosphorus center:
| Nucleophile | Product | Conditions |
|---|---|---|
| Water | Hydrolysis to monoester/acid | Acidic/alkaline, 60°C |
| Methanol | Transesterification to methyl esters | HCl catalyst, reflux |
| Amines | Phosphoramidate formation | Room temperature, DMF |
Steric hindrance from the fluorinated chain slows nucleophilic attack, requiring elevated temperatures for efficient conversion .
Biological Interactions
While not directly studied for this compound, analogous phosphonic acid diesters exhibit:
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Enzymatic hydrolysis : Mediated by phosphatases, releasing phosphonic acid.
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Membrane permeability : Enhanced by fluorinated chains, enabling cellular uptake.
Scientific Research Applications
Biological Applications
Antiviral and Antimicrobial Properties
Phosphonic acids are structurally similar to phosphate groups, making them valuable in drug design. For instance, compounds like tenofovir, a phosphonic acid derivative, are utilized as antiretroviral medications. The ability of phosphonic acids to mimic phosphate groups allows them to interfere with various biological processes, making them effective in developing antibiotics and other therapeutic agents .
Bone Targeting Agents
Phosphonic acids have a strong affinity for calcium, which has been exploited to create bone-targeting drugs. These drugs can selectively accumulate in bone tissue, enhancing the efficacy of treatments for bone-related diseases such as osteoporosis . The immobilization of phosphonic acids on surfaces can also facilitate targeted drug delivery systems.
Material Science Applications
Surface Functionalization
The unique chemical properties of phosphonic acids enable their use in surface functionalization. They can be immobilized on metal oxides like titanium dioxide and aluminum oxide, enhancing the surface properties for applications in catalysis and sensor technology . This immobilization can improve the stability and reactivity of catalysts used in various chemical reactions.
Dye-Sensitized Solar Cells
Phosphonic acid derivatives are used as anchoring groups in dye-sensitized solar cells. Their ability to form strong bonds with metal oxide surfaces improves the efficiency of light absorption and charge separation processes within the solar cells .
Environmental Applications
Fluorinated Compounds in Environmental Science
The heptadecafluorooctyl group in this phosphonic acid derivative contributes to its water-repellent properties, making it useful in coatings for paper and board products intended for food contact. These coatings prevent water and fat absorption, thus enhancing the durability and usability of packaging materials . However, the environmental persistence of fluorinated compounds raises concerns regarding their potential accumulation and toxicity.
Wastewater Treatment
Phosphonic acids have been studied for their ability to remove per- and polyfluoroalkyl substances (PFAS) from wastewater. Their chemical structure allows them to interact effectively with these contaminants, facilitating their removal during treatment processes . This application is crucial given the growing regulatory focus on PFAS contamination in water supplies.
Case Studies
Mechanism of Action
The mechanism of action of phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules . The presence of the heptadecafluorooctyl group enhances its stability and bioavailability .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Fluorinated Chain Length : The target compound shares the C₈F₁₇ chain with 40143-78-0 but differs in the functional group (sulfonamide vs. phosphonic acid). Longer perfluoroalkyl chains (e.g., C₈ vs. C₆ in 40143-76-8) increase persistence in the environment .
- Backbone Flexibility : The propyl-phosphonate ester in the target compound enhances solubility in organic matrices compared to the rigid acrylate backbone in 2357-60-0 .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Hydrophobicity: The target compound’s high LogP (~6.2) reflects its strong lipophilicity, surpassing non-fluorinated analogues like diethyl phosphite (LogP 1.55) .
Regulatory and Environmental Impact
The target compound’s perfluorinated sulfonamide group places it under scrutiny under TSCA Section 12(b) due to concerns about bioaccumulation and toxicity . In contrast, non-fluorinated phosphonates (e.g., diethyl phosphite) face fewer restrictions but offer lower performance in high-temperature applications .
Biological Activity
Phosphonic acid derivatives, particularly those containing fluorinated alkyl groups, have garnered attention due to their unique biological activities and environmental implications. The compound in focus, Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester , is a complex organofluorine compound that combines phosphonic acid functionality with a heptadecafluorooctyl sulfonamide moiety. This article aims to explore its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₃₉F₁₇N₂O₄S
- CAS Number : Not specified in the search results but can be derived from the structure.
- Functional Groups : Phosphonic acid, sulfonamide, and ether.
The biological activity of phosphonic acid derivatives often involves their interaction with biological molecules such as proteins and nucleic acids. The presence of the heptadecafluorooctyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.
- Antimicrobial Properties : Some phosphonic acid derivatives exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Antiviral Activity : Certain studies have indicated that phosphonate compounds can inhibit viral replication by interfering with nucleotide metabolism.
Toxicity and Environmental Concerns
The compound's fluorinated nature raises concerns regarding its toxicity and persistence in the environment. Per- and polyfluoroalkyl substances (PFAS), including this phosphonic acid derivative, have been linked to various health issues due to their bioaccumulation potential and resistance to degradation.
Case Studies
- Cardioprotection Studies : A study involving similar phosphonate derivatives demonstrated cardioprotective effects in ischemic heart failure models. The derivatives were administered via chronic infusion, showing significant improvement in heart function .
- Toxicological Assessments : Research has highlighted the toxicological profiles of PFAS compounds, indicating potential reproductive and developmental toxicity. The accumulation of these substances in human tissues has raised alarms regarding their long-term effects .
- Bioaccumulation Studies : Investigations into the bioaccumulation potential of fluorinated phosphonates revealed significant retention in liver and kidney tissues, suggesting a need for careful monitoring of exposure levels in humans .
Data Tables
The following table summarizes key findings related to the biological activity and properties of phosphonic acid derivatives:
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Based on GHS classifications for structurally similar phosphonic acid esters, researchers should:
- Use nitrile or neoprene gloves and full-body chemical protective clothing to prevent skin contact .
- Employ respiratory protection (e.g., P95 respirators for low exposure; OV/AG/P99 for higher concentrations) .
- Avoid environmental release via drainage systems due to potential persistence of perfluorinated compounds (PFCs) .
- Follow acute toxicity guidelines: H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation) .
Q. What synthetic routes are documented for analogous perfluorinated phosphonic acid esters?
A copper-catalyzed "click chemistry" approach is reported for related Ru(II)-arene complexes, involving:
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
Key analytical strategies include:
- NMR : Identify phosphonic acid protons (δ 1.0–1.5 ppm for ethyl groups) and perfluorinated chain signatures (¹⁹F NMR at δ −80 to −120 ppm) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H⁺] at m/z ~650–700 for C₁₅H₁₉F₁₇NO₅PS) .
- FTIR : Confirm sulfonyl (SO₂, ~1350 cm⁻¹) and phosphonate (P=O, ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. What are the stability challenges of this compound under varying experimental conditions?
Limited data exist, but perfluorinated sulfonamide derivatives are generally stable under standard storage (room temperature, inert atmosphere). However:
- Avoid strong oxidizers or high temperatures (>150°C) to prevent decomposition into perfluoroalkane sulfonic acids (PFSAs), which are environmentally persistent .
- Hydrolytic stability is untested; analogous diethyl phosphonates show slow hydrolysis in acidic/basic media, requiring 48–72 hours for complete breakdown .
Q. How does the compound’s environmental behavior align with broader PFAS regulatory trends?
Q. What contradictions exist in reported physicochemical properties, and how can they be resolved?
Discrepancies include:
- Boiling point : Predicted values range from 257°C (similar fluorinated esters) to >300°C (bulkier PFCs) .
- Log P : Experimental vs. computational predictions (e.g., −0.5 vs. −1.2) may arise from fluorinated chain hydrophobicity versus phosphonate hydrophilicity .
- Resolution requires standardized measurements (e.g., shake-flask method for log P) and cross-lab validation.
Q. What mechanistic insights exist for its interactions with biological or polymeric systems?
- In polymer science, perfluorinated sulfonamide groups enhance hydrophobicity and thermal stability in acrylic copolymers .
- Molecular dynamics simulations suggest strong binding to lipid bilayers via sulfonyl and phosphonate groups, relevant for drug delivery or membrane studies .
Methodological Recommendations
- Synthesis Optimization : Screen copper(I) catalysts (e.g., TBTA) to improve cycloaddition yields .
- Environmental Analysis : Use EPA Method 533 for PFAS detection in water matrices (LOQ: 1–10 ng/L) .
- Toxicity Screening : Apply OECD Test Guideline 423 (acute oral toxicity) and 437 (eye irritation) to validate safety data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
